molecular formula C11H13NO2 B14594702 Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- CAS No. 61110-56-3

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo-

Cat. No.: B14594702
CAS No.: 61110-56-3
M. Wt: 191.23 g/mol
InChI Key: HCKPVULYZMASBI-UHFFFAOYSA-N
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Description

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a propanamide backbone with a methyl group and a 2-methylphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- can be synthesized through several methods. One common approach involves the reaction of N-methyl-2-methylphenylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction results in the formation of amines.

    Substitution: Substitution reactions produce various substituted amides depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a propanamide backbone.

    N-methylpropanamide: Similar to Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- but lacks the 2-methylphenyl group.

    N-phenylpropanamide: Contains a phenyl group instead of a 2-methylphenyl group.

Uniqueness

Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is unique due to the presence of both a methyl group and a 2-methylphenyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61110-56-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-N-(2-methylphenyl)-2-oxopropanamide

InChI

InChI=1S/C11H13NO2/c1-8-6-4-5-7-10(8)12(3)11(14)9(2)13/h4-7H,1-3H3

InChI Key

HCKPVULYZMASBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C(=O)C

Origin of Product

United States

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